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Compound of Interest

Compound Name:
1-Bromo-3,5-

bis(bromomethyl)benzene

Cat. No.: B1275827 Get Quote

An In-depth Technical Guide to 1-Bromo-3,5-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 1-Bromo-3,5-bis(bromomethyl)benzene. Due to the limited

availability of experimentally determined data in published literature for this specific compound,

this guide also includes predicted data based on analogous compounds to provide a

comprehensive profile for research and development purposes.

Chemical Identity and Physical Properties
1-Bromo-3,5-bis(bromomethyl)benzene is a trifunctional aromatic compound, making it a

valuable building block in organic synthesis, particularly for the construction of more complex

molecular architectures. Its reactivity is dominated by the two benzylic bromide functional

groups.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 51760-23-7[1][2]

IUPAC Name 1-Bromo-3,5-bis(bromomethyl)benzene

Molecular Formula C₈H₇Br₃[2]

Molecular Weight 342.86 g/mol

Synonyms

1,3-Bis(bromomethyl)-5-bromobenzene, 3,5-

Bis(bromomethyl)bromobenzene, 5-Bromo-1,3-

bis(bromomethyl)benzene, α,α',5-Tribromo-m-

xylene

InChI
InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-

6/h1-3H,4-5H2

InChIKey FTJLVLCWBYPFGX-UHFFFAOYSA-N

SMILES C1=C(C=C(C=C1CBr)Br)CBr

Table 2: Physical and Chemical Properties

Property Value Source

Physical Form Solid Commercial Suppliers

Melting Point Data not available -

Boiling Point Data not available -

Density Data not available -

Water Solubility
Insoluble (7.5 x 10⁻³ g/L at 25

°C)[2]
Experimental

Storage
Store in an inert atmosphere at

2-8 °C[3]
Supplier Data

Synthesis and Purification
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The most direct synthetic route to 1-Bromo-3,5-bis(bromomethyl)benzene is the radical

bromination of the methyl groups of 1-bromo-3,5-dimethylbenzene. This reaction is typically

carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such

as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux in a non-polar solvent.

Step 1: Electrophilic Aromatic Bromination Step 2: Radical Bromination

m-Xylene

1-Bromo-3,5-dimethylbenzene

 Br₂, FeBr₃ 

1-Bromo-3,5-dimethylbenzene

1-Bromo-3,5-bis(bromomethyl)benzene

 NBS, AIBN 
 CCl₄, Reflux 

Click to download full resolution via product page

Synthetic pathway for 1-Bromo-3,5-bis(bromomethyl)benzene.

Experimental Protocol: Synthesis of 1-Bromo-3,5-
bis(bromomethyl)benzene
This protocol is adapted from established procedures for the bromination of similar substituted

xylenes.[4][5]

Materials:

1-Bromo-3,5-dimethylbenzene

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄), anhydrous

Dichloromethane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1275827?utm_src=pdf-body
https://www.benchchem.com/product/b1275827?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275827?utm_src=pdf-body
https://www.benchchem.com/product/b1275827?utm_src=pdf-body
https://www.benchchem.com/product/b1275827?utm_src=pdf-body
https://www.benchchem.com/product/b165771
https://www.chemicalbook.com/synthesis/1-3-5-tris-bromomethyl-benzene.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hexanes

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium sulfite solution

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-

bromo-3,5-dimethylbenzene (1.0 eq.) in anhydrous carbon tetrachloride.

Add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 12-16 hours.

The reaction can be monitored by TLC or GC-MS for the disappearance of the starting

material.

After the reaction is complete, cool the mixture to room temperature. The succinimide

byproduct will precipitate.

Filter the mixture to remove the precipitated succinimide and wash the solid with a small

amount of cold carbon tetrachloride.

Combine the filtrates and wash sequentially with saturated aqueous sodium sulfite solution,

saturated aqueous sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system, such as

dichloromethane/hexanes, to afford 1-Bromo-3,5-bis(bromomethyl)benzene as a solid.
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Crude Reaction Mixture

Filter to remove
precipitated succinimide

Wash filtrate with:
1. Na₂SO₃ (aq)
2. NaHCO₃ (aq)

3. Brine

Dry organic layer
(e.g., MgSO₄)

Concentrate under
reduced pressure

Recrystallize from
DCM/Hexanes

Pure Solid Product

Click to download full resolution via product page

General purification workflow for the synthesized product.

Spectroscopic and Chemical Properties
While experimental spectra for 1-Bromo-3,5-bis(bromomethyl)benzene are not readily

available in the literature, its spectroscopic characteristics can be reliably predicted based on
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its structure and data from analogous compounds.[6]

Table 3: Predicted Spectroscopic Data

Technique Predicted Characteristics

¹H NMR

δ ~7.4-7.5 ppm (s, 3H, Ar-H): The three

aromatic protons are chemically equivalent and

would appear as a singlet. δ ~4.4-4.5 ppm (s,

4H, -CH₂Br): The four benzylic protons of the

two equivalent bromomethyl groups would

appear as a sharp singlet.

¹³C NMR

δ ~140-142 ppm: Quaternary aromatic carbon

attached to the two bromomethyl groups. δ

~130-132 ppm: Aromatic C-H carbons. δ ~122-

124 ppm: Aromatic carbon attached to the

bromine atom. δ ~31-33 ppm: Benzylic carbon

of the -CH₂Br groups.

IR Spectroscopy

~3050-3100 cm⁻¹: C-H stretching (aromatic).

~2950-3000 cm⁻¹: C-H stretching (aliphatic).

~1580-1600 cm⁻¹: C=C stretching (aromatic

ring). ~1200-1250 cm⁻¹: C-H in-plane bending.

~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (EI)

Molecular Ion (M⁺): A characteristic isotopic

cluster around m/z 340, 342, 344, 346 due to

the presence of three bromine atoms. Major

Fragments: Loss of Br (M-79/81), loss of CH₂Br

(M-93/95).

Chemical Reactivity
The chemical behavior of 1-Bromo-3,5-bis(bromomethyl)benzene is primarily dictated by the

two benzylic bromide groups. These groups are susceptible to nucleophilic substitution

reactions (typically Sₙ2), making the molecule a versatile bifunctional alkylating agent.
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Nucleophilic Substitution: It can react with a wide range of nucleophiles (e.g., amines, thiols,

alcohols, cyanides) at the benzylic positions to form disubstituted products. This makes it an

excellent building block for creating larger, symmetrical molecules, linkers for polymers, or

macrocycles.

Cross-Coupling Reactions: While less common for the benzylic bromides, the aryl bromide

can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira) to form C-C, C-N, or C-O bonds at the C-5 position of the benzene ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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